molecular formula C17H23ClN4O4 B2962916 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid CAS No. 883265-00-7

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid

Cat. No. B2962916
CAS RN: 883265-00-7
M. Wt: 382.85
InChI Key: LKLZUQGTVVWFBW-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that target enzymes called kinases, which are involved in various cellular processes, including cell growth and division.

Scientific Research Applications

Photochemical Properties

Research into photochemical properties of related compounds, such as ciprofloxacin, reveals low-efficiency substitution reactions and the influence of environmental conditions on photostability and degradation pathways. These studies provide insights into the stability and reactivity of similar compounds under irradiation, important for understanding their behavior in various applications (Mella, Fasani, & Albini, 2001).

Antibacterial Activity

The compound's structural relatives, such as fluoroquinolones, demonstrate significant antibacterial properties against a broad spectrum of bacterial pathogens. These studies contribute to the development of new therapeutic agents with improved potency and reduced adverse drug interactions, highlighting the potential of such compounds in combating resistant bacterial strains (Miyamoto et al., 1990).

Biosynthesis of Piperazic Acid

Piperazic acid, a cyclic hydrazine found in non-ribosomal peptide structures, is associated with potent biological activities. Research into the biosynthesis of piperazic acid-containing natural products enhances our understanding of their complex molecular assembly and potential applications in medicinal chemistry (Morgan, Andersen, & Ryan, 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as those incorporating piperazine and related moieties, is central to the discovery of new drugs and materials. Studies focusing on the synthesis and antimicrobial activity of piperazine derivatives emphasize the versatility and potential of these frameworks in the development of compounds with varied biological activities (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLZUQGTVVWFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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